![molecular formula C20H26O3 B134104 17-Ethynyl-10-hydroxy-19-nortestosterone CAS No. 1236-00-6](/img/structure/B134104.png)
17-Ethynyl-10-hydroxy-19-nortestosterone
Overview
Description
17-Ethynyl-19-nortestosterone is a synthetic variant of the naturally occurring steroid hormone testosterone. It is characterized by the modification of the testosterone structure, where the carbon at the 19th position is removed (hence "nortestosterone") and an ethynyl group is added at the 17th position. This compound has been studied for its various biological effects, including its role as an inhibitor of estrogen biosynthesis, its androgenic and anabolic effects, and its potential therapeutic applications in conditions like metastatic carcinoma of the breast .
Synthesis Analysis
The synthesis of 17-Ethynyl-19-nortestosterone derivatives has been explored to create compounds with specific biological activities. For instance, the stereocontrolled synthesis of 16-hydroxymethyl-19-nortestosterone isomers has been achieved through a Birch reduction process, followed by a Mitsunobu inversion reaction and a Zemplén deacylation to yield the desired 17α-19-nortestosterone . These synthetic approaches allow for the creation of compounds with potentially improved pharmacological profiles.
Molecular Structure Analysis
The molecular structure of 17-Ethynyl-19-nortestosterone is crucial for its biological activity. The presence of the ethynyl group at the 17th position is significant for its interaction with enzymes such as aromatase, which is responsible for the conversion of androgens to estrogens. The structural modifications confer the compound with the ability to act as a suicide inhibitor of aromatase, leading to the irreversible inactivation of the enzyme .
Chemical Reactions Analysis
Chemically, 17-Ethynyl-19-nortestosterone interacts with aromatase in a time- and concentration-dependent manner, leading to its irreversible inhibition. This interaction is facilitated by the cofactor-reduced nicotinamide adenine dinucleotide phosphate (NADPH) and is specific to the active site of the enzyme . The compound's ability to undergo such a reaction is a defining feature of its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of 17-Ethynyl-19-nortestosterone influence its pharmacokinetics and pharmacodynamics. For example, the compound's interaction with liver enzymes can lead to altered metabolism of other substances, such as sulfobromophthalein (BSP), and can be associated with hyperbilirubinemia in humans . Additionally, its structural properties contribute to its biological activities, such as pituitary inhibition, androgenic and anabolic effects, and suppression of pituitary gonadotropins, which have been observed in both animal models and clinical settings .
Scientific Research Applications
Aromatase Inhibition : Norethisterone, a derivative of 17-Ethynyl-19-nortestosterone, has been identified as an effective irreversible inhibitor of estrogen synthetase (aromatase), crucial for converting androgens to estrogens (Osawa & Yarborough, 1982).
Estrogen Antagonism : Research on compounds related to 19-nortestosterone, including 17-Ethynyl-19-nortestosterone, shows varying degrees of potency in restricting uterine growth stimulated by estrone, indicating their potential as estrogen antagonists (Edgren, Calhoun, Elton, & Colton, 1959).
Progestational Activity : Studies have shown that 17α-ethinyl-19-nortestosterone and related compounds demonstrate significant progestational activity, which is vital for understanding their potential applications in reproductive health (Miyake & Pincus, 1958).
Adrenal Cortical Steroid Metabolism : The compound 17-Ethyl-19-nortestosterone has been observed to impact the metabolism of adrenal cortical steroids, influencing the liver degradation of adrenal cortical and gonadal precursors (Geller, 1962).
Reproductive System Effects : Studies on 17-Alpha-Ethyl-17-Hydroxynorandrostenone, a similar compound, have shown it affects the reproductive activities in animals, providing insights into its potential applications in understanding reproductive biology (Winget & Griffin, 1962).
Gonadotropin Suppression : 17-Ethynyl-19-nortestosterone has been effective in suppressing pituitary gonadotropin excretion, which could have implications in the treatment of certain cancers (Martin & Cuningham, 1960).
Mechanism of Action
Target of Action
17-Ethynyl-10-hydroxy-19-nortestosterone, also known as 10beta-Hydroxy-19-norethisterone, is a synthetic progestational hormone . Its primary targets are progesterone receptors found in various tissues including the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .
Mode of Action
This compound exerts its effects on target cells by binding to progesterone receptors, which results in downstream changes to target genes . This interaction triggers a series of biochemical reactions that lead to the manifestation of its progestational activity.
Biochemical Pathways
It is known that the binding of this compound to progesterone receptors can influence several physiological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound’s metabolism, distribution, and excretion are areas of ongoing research.
Result of Action
The binding of this compound to progesterone receptors leads to changes in gene expression that result in its progestational effects . These effects can include changes in the endometrium that prepare it for implantation of a fertilized egg, suppression of ovulation, and changes in cervical mucus that make it less hospitable to sperm .
Biochemical Analysis
Cellular Effects
The cellular effects of 17-Ethynyl-10-hydroxy-19-nortestosterone are diverse and depend on the cell type and the cellular context. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-3-19(22)10-8-16-15-5-4-13-12-14(21)6-11-20(13,23)17(15)7-9-18(16,19)2/h1,12,15-17,22-23H,4-11H2,2H3/t15-,16-,17-,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRPICHNIDQFOD-RPZLJYRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154051 | |
Record name | 10beta-Hydroxy-19-norethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1236-00-6 | |
Record name | 10β-Hydroxy-19-norethisterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10beta-Hydroxy-19-norethisterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Ethynyl-10-hydroxy-19-nortestosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10beta-Hydroxy-19-norethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10.BETA.-HYDROXY-19-NORETHISTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C55LR6ZGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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